An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of pyrazole and vinyl group chemistry to present its core chemical properties, plausible synthetic routes, and expected reactivity. This guide is intended to serve as a foundational resource for researchers interested in leveraging this versatile scaffold.
Introduction: A Molecule of Untapped Potential
1-Vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 864723-38-6) is a unique molecular entity that combines the pharmacologically significant pyrazole nucleus with two highly reactive functional groups: a vinyl group at the N1 position and a carbaldehyde at the C4 position.[] The pyrazole ring is a well-established pharmacophore found in a wide array of approved drugs, valued for its metabolic stability and diverse biological activities.[2] The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, while the vinyl group offers opportunities for polymerization and various addition reactions. This combination makes 1-Vinyl-1H-pyrazole-4-carbaldehyde a promising building block for the synthesis of novel therapeutic agents and advanced materials.[3][4]
Physicochemical Properties: An Educated Estimation
| Property | Expected Value / Characteristic | Rationale |
| Molecular Formula | C₆H₆N₂O | Confirmed by chemical suppliers.[] |
| Molecular Weight | 122.12 g/mol | Calculated from the molecular formula.[] |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar pyrazole-4-carbaldehydes. |
| Melting Point | Expected to be a low-melting solid | The introduction of the vinyl group may lower the melting point compared to the parent 1H-pyrazole-4-carbaldehyde. |
| Boiling Point | Expected to be higher than related non-functionalized pyrazoles | The presence of the polar aldehyde group will increase intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | The pyrazole and aldehyde moieties contribute to some polarity, while the overall small size and hydrocarbon character of the vinyl group suggest solubility in solvents like chloroform, methanol, and DMSO.[6] |
| Stability | Good shelf-life under inert atmosphere; sensitive to oxidation. | Vinylpyrazoles are known for their good stability and low tendency to undergo spontaneous polymerization.[7] However, the aldehyde group is susceptible to oxidation in the presence of air and light.[8] |
Synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde: Plausible Strategies
Strategy A: Vilsmeier-Haack Formylation of 1-Vinyl-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic rings, including pyrazoles.[9] This approach would involve the synthesis of the 1-vinyl-1H-pyrazole precursor followed by formylation at the C4 position.
Caption: Synthetic Strategy A: Vilsmeier-Haack Formylation.
Generalized Experimental Protocol:
-
Synthesis of 1-Vinyl-1H-pyrazole: The N-vinylation of pyrazole can be achieved through several methods, including direct reaction with acetylene under pressure and high temperature, or via a two-step process involving reaction with a 2-haloethane followed by dehydrohalogenation.[7][10]
-
Vilsmeier-Haack Formylation: To a solution of 1-vinyl-1H-pyrazole in an anhydrous solvent such as DMF, the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a controlled low temperature.[9]
-
Reaction Progression and Work-up: The reaction mixture is stirred, and the temperature is gradually increased. Progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base.
-
Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.[7] The reaction temperature is carefully controlled to prevent side reactions and decomposition.
Strategy B: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
An alternative approach involves the direct N-vinylation of the commercially available 1H-pyrazole-4-carbaldehyde. This method avoids the potentially harsh conditions of the Vilsmeier-Haack reaction on the vinylpyrazole substrate.
Caption: Synthetic Strategy B: N-Vinylation.
Generalized Experimental Protocol:
-
Deprotonation: 1H-pyrazole-4-carbaldehyde is treated with a suitable base (e.g., NaH, KOH) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the pyrazolide anion.
-
Vinylation: A vinylating agent, such as a vinyl halide (e.g., vinyl bromide) or by bubbling acetylene gas through the solution, is introduced.[11][12] The reaction may require elevated temperatures or the use of a catalyst.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques as described in Strategy A.
Causality Behind Experimental Choices: The choice of base and solvent is crucial for efficient deprotonation without promoting side reactions of the aldehyde group. The selection of the vinylating agent and reaction conditions will depend on the desired reactivity and scalability.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of 1-Vinyl-1H-pyrazole-4-carbaldehyde is dictated by the interplay of its three key components: the pyrazole ring, the N-vinyl group, and the C4-carbaldehyde.
Caption: Reactivity Map of 1-Vinyl-1H-pyrazole-4-carbaldehyde.
Reactions of the Vinyl Group
-
Polymerization: While vinylpyrazoles have a lower tendency to polymerize spontaneously compared to other vinyl monomers, they can undergo radical polymerization to form polyvinylpyrazoles, which have applications in various fields.[3]
-
Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions, such as hydrohalogenation, which typically follows Markovnikov's rule.[7]
-
Cycloaddition Reactions: Vinylpyrazoles are generally reluctant to act as dienes in [4+2] Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring.[7] However, [2+2] cycloadditions with electron-deficient alkenes are possible.[7]
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-vinyl-1H-pyrazole-4-carboxylic acid) using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding alcohol ( (1-vinyl-1H-pyrazol-4-yl)methanol).
-
Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in reactions such as the Knoevenagel condensation.[13]
-
Wittig Reaction: The Wittig reaction provides a pathway to extend the carbon chain and form a new double bond at the C4 position.[13]
Potential Applications in Drug Discovery and Materials Science
While specific applications for 1-Vinyl-1H-pyrazole-4-carbaldehyde have not been extensively documented, its structure suggests significant potential in several areas:
-
Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of novel pyrazole-containing compounds for screening against various biological targets. The pyrazole core is associated with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14]
-
Materials Science: The presence of the polymerizable vinyl group opens up possibilities for the development of novel polymers with tailored properties. These materials could find applications as functional coatings, membranes, or in electronic devices.
Conclusion
1-Vinyl-1H-pyrazole-4-carbaldehyde represents a promising yet underexplored scaffold for chemical synthesis. Its unique combination of a stable heterocyclic core and two reactive functional groups offers a multitude of possibilities for the creation of complex and valuable molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to stimulate further research and unlock the full potential of this versatile compound.
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